Home > Products > Screening Compounds P13831 > N-(3-chlorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide
N-(3-chlorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide -

N-(3-chlorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide

Catalog Number: EVT-4896044
CAS Number:
Molecular Formula: C23H24ClN5O2
Molecular Weight: 437.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3-chlorobenzyl)-2-[6-oxo-3-(4-phenyl-1-piperazinyl)-1(6H)-pyridazinyl]acetamide belongs to a class of compounds investigated for their potential as neurokinin antagonists [ [], [] ]. Neurokinins are a family of neuropeptides involved in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction. The compound's role in scientific research stems from its ability to block the action of neurokinins, making it a valuable tool for studying these neuropeptides' functions and developing potential therapeutic agents for related conditions.

Applications
  • Investigating Pain Pathways: The compound's ability to block neurokinin receptors could be utilized to explore the role of these receptors in different pain models, potentially leading to the development of new analgesics [ [], [] ].
  • Studying Inflammation: Neurokinins are involved in inflammatory responses. N-(3-chlorobenzyl)-2-[6-oxo-3-(4-phenyl-1-piperazinyl)-1(6H)-pyridazinyl]acetamide could be used to dissect the contribution of specific neurokinin receptors in inflammatory models [ [], [] ].

VUF11211

Compound Description: VUF11211, chemically identified as (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide, is a high-affinity CXCR3 antagonist. It stands out due to its rigid, elongated structure, featuring two basic groups - a piperazinyl-piperidine core. This antagonist effectively inhibits the binding and function of CXCR3 chemokines, specifically CXCL9, CXCL10, and CXCL11, which are often implicated in various inflammatory diseases. []

Relevance: Although VUF11211 belongs to a different chemical class than N-(3-chlorobenzyl)-2-[6-oxo-3-(4-phenyl-1-piperazinyl)-1(6H)-pyridazinyl]acetamide, both compounds exhibit antagonistic activities towards specific receptors. While VUF11211 targets the CXCR3 receptor, the primary compound might interact with different targets based on its structure. Nevertheless, the presence of piperazine rings in both compounds suggests potential similarities in their binding modes or interactions with receptor pockets, highlighting their shared interest in pharmaceutical research targeting receptor-ligand interactions. []

NBI-74330

Compound Description: NBI-74330, with the IUPAC name (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide, is another high-affinity antagonist of the CXCR3 receptor. Unlike VUF11211, this compound lacks basic groups and belongs to the 8-azaquinazolinone class. Despite these structural differences, NBI-74330 demonstrates potent inhibition of CXCR3 chemokine binding and function, similar to VUF11211. []

Relevance: While structurally distinct from N-(3-chlorobenzyl)-2-[6-oxo-3-(4-phenyl-1-piperazinyl)-1(6H)-pyridazinyl]acetamide, NBI-74330 shares the commonality of being a receptor antagonist. The comparison between NBI-74330 and VUF11211 underscores the diversity of chemical structures capable of achieving CXCR3 antagonism, suggesting that N-(3-chlorobenzyl)-2-[6-oxo-3-(4-phenyl-1-piperazinyl)-1(6H)-pyridazinyl]acetamide, despite its unique structure, might also interact with a receptor system, albeit potentially different from CXCR3. This highlights the importance of exploring structure-activity relationships in drug discovery. []

(R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide (OR-1896)

Compound Description: (R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide, commonly known as OR-1896, is a biologically active metabolite of the calcium sensitizer drug levosimendan. This metabolite exhibits hemodynamic and pharmacological properties similar to its parent compound, contributing to levosimendan's overall therapeutic effects in conditions like congestive heart failure. Notably, OR-1896 demonstrates vasodilatory effects by activating ATP-sensitive potassium channels (KATP) in vascular smooth muscle cells. []

Relevance: The structural similarity between OR-1896 and N-(3-chlorobenzyl)-2-[6-oxo-3-(4-phenyl-1-piperazinyl)-1(6H)-pyridazinyl]acetamide, particularly the presence of the 6-oxo-pyridazinyl moiety, suggests potential overlap in their pharmacological profiles. This similarity hints that N-(3-chlorobenzyl)-2-[6-oxo-3-(4-phenyl-1-piperazinyl)-1(6H)-pyridazinyl]acetamide might possess cardiovascular effects, particularly concerning vasodilation or interactions with potassium channels. This structural comparison underscores the importance of investigating the compound's potential cardiovascular properties. []

Properties

Product Name

N-(3-chlorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide

Molecular Formula

C23H24ClN5O2

Molecular Weight

437.9 g/mol

InChI

InChI=1S/C23H24ClN5O2/c24-19-6-4-5-18(15-19)16-25-22(30)17-29-23(31)10-9-21(26-29)28-13-11-27(12-14-28)20-7-2-1-3-8-20/h1-10,15H,11-14,16-17H2,(H,25,30)

InChI Key

LRLRWKDMNQKHDT-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC(=CC=C4)Cl

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC(=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.